N‑Succinyl Methionine Displays 2.1–3.1‑Fold Higher Affinity (Lower KM) for NSAR than N‑Acetyl Methionine
Kinetic characterization of the Amycolatopsis sp. NSAR/OSBS enzyme demonstrates that N‑succinyl methionine binds with substantially higher affinity than N‑acetyl methionine. The Michaelis constant (KM) for N‑succinyl‑R‑methionine is 6.5 mM and for N‑succinyl‑S‑methionine is 5.9 mM, whereas the KM for N‑acetyl‑L‑methionine is 18.5 mM and for N‑acetyl‑D‑methionine is 11.3 mM [1]. This represents a 2.1‑fold to 3.1‑fold lower KM for the succinylated substrate, directly measured in the same enzyme preparation.
| Evidence Dimension | Substrate affinity (KM) for NSAR |
|---|---|
| Target Compound Data | KM = 5.9 mM (S‑enantiomer); 6.5 mM (R‑enantiomer) |
| Comparator Or Baseline | N‑acetyl‑L‑methionine KM = 18.5 mM; N‑acetyl‑D‑methionine KM = 11.3 mM |
| Quantified Difference | 2.1‑fold to 3.1‑fold lower KM (higher affinity) for the succinyl derivative |
| Conditions | Purified recombinant NSAR/OSBS from Amycolatopsis sp.; divalent metal cofactor present; pH and temperature not detailed in curated source |
Why This Matters
A lower KM directly translates to more efficient enzyme turnover at subsaturating substrate concentrations, making N‑succinyl methionine the preferred substrate for NSAR activity assays, inhibitor screening, and biocatalytic racemization workflows.
- [1] UniProt Consortium. UniProtKB Q44244 (NSAR_AMYSP). Kinetic parameters section. https://www.uniprot.org/uniprotkb/Q44244/entry (accessed 2026‑05‑13). Primary citations: PubMed 14705949; PubMed 24955846. View Source
